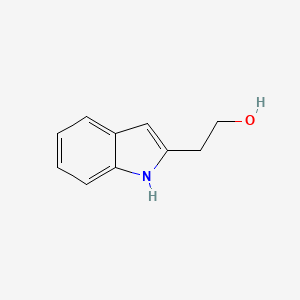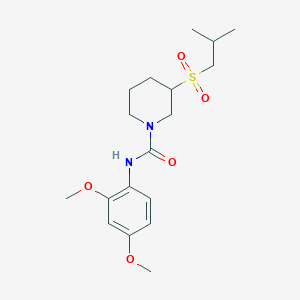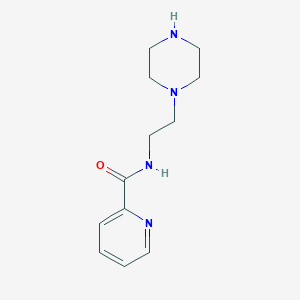
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine-2-carboxylic acid, also known as picolinic acid, is an organic compound and a derivative of pyridine. It is an isomer of nicotinic acid, which is a form of vitamin B3. Piperazine is a cyclic organic compound that is mainly used in the manufacture of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridine ring (a six-membered ring with 5 carbon atoms and one nitrogen atom), the piperazine ring (a six-membered ring with 4 carbon atoms and 2 nitrogen atoms), and the amide functional group (consisting of a carbonyl group (C=O) and a nitrogen atom) .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Generally, pyridine compounds can participate in electrophilic and nucleophilic substitution reactions, and amides can be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, pyridine compounds are polar and can participate in hydrogen bonding. Amides are also polar and can form hydrogen bonds with water, making them generally soluble in water .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide, focusing on six unique applications:
Antimicrobial Agents
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
Anticancer Research
In the field of oncology, this compound has been explored for its anticancer properties. It has been found to inhibit the proliferation of cancer cells by interfering with specific cellular pathways. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs .
Neuroprotective Agents
Research has indicated that Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide may have neuroprotective effects. It has been studied for its ability to protect neurons from oxidative stress and other forms of damage. This makes it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties. It can modulate the immune response and reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Enzyme Inhibition
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide has been studied as an enzyme inhibitor. It can bind to specific enzymes and inhibit their activity, which is useful in various biochemical applications. For example, it has been explored as an inhibitor of enzymes involved in metabolic pathways, making it a valuable tool in metabolic research .
Drug Delivery Systems
In pharmaceutical research, this compound has been utilized in the development of drug delivery systems. Its chemical properties allow it to form stable complexes with various drugs, enhancing their solubility and bioavailability. This can improve the efficacy of drugs and reduce their side effects .
These applications highlight the versatility and potential of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide in various fields of scientific research. If you need more detailed information on any specific application or additional applications, feel free to ask!
Safety and Hazards
Zukünftige Richtungen
The future research directions would depend on the specific biological activity of this compound. Pyridine derivatives are widely studied in medicinal chemistry due to their diverse biological activities, and piperazine is a common scaffold in pharmaceuticals . Therefore, this compound could potentially be of interest in the development of new therapeutic agents.
Eigenschaften
IUPAC Name |
N-(2-piperazin-1-ylethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-12(11-3-1-2-4-14-11)15-7-10-16-8-5-13-6-9-16/h1-4,13H,5-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXYDHHAXCARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-benzamido-N-(4-methylbenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2844481.png)
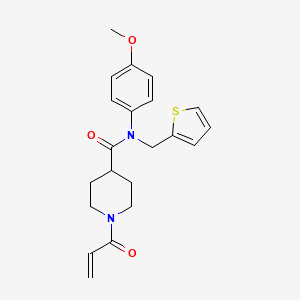
![Methyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844484.png)

![N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide](/img/structure/B2844487.png)
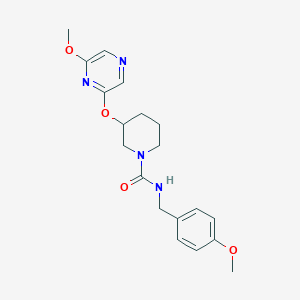
![[2-(Oxolan-2-yl)oxolan-2-yl]methanol](/img/structure/B2844491.png)
![4-acetyl-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2844492.png)
![4-({[2-(3,4-Dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2844493.png)

![5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]-1-naphthyl}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2844498.png)
